
Gts-21
Vue d'ensemble
Description
3-(2,4-Diméthoxybenzylidène)-anabaseine, communément appelée DMXB-A, est un dérivé synthétique du produit naturel anabaseine. Elle agit comme un agoniste partiel des récepteurs nicotiniques de l'acétylcholine alpha-7. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment l'amélioration de la mémoire et des fonctions cognitives, et son utilisation potentielle dans le traitement des maladies neurodégénératives et des troubles psychiatriques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3-(2,4-diméthoxybenzylidène)-anabaseine implique la condensation de la 2,4-diméthoxybenzaldéhyde avec l'anabaseine. La réaction se produit généralement en conditions basiques, en utilisant une base telle que l'hydroxyde de sodium ou l'hydroxyde de potassium, et est réalisée dans un solvant organique comme l'éthanol ou le méthanol. Le mélange réactionnel est ensuite porté à reflux pendant plusieurs heures pour assurer une condensation complète .
Méthodes de production industrielle
En milieu industriel, la production de 3-(2,4-diméthoxybenzylidène)-anabaseine suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et une surveillance continue des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
La 3-(2,4-diméthoxybenzylidène)-anabaseine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de la partie benzylidène
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans l'éthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base
Principaux produits formés
Oxydation : Formation des acides carboxyliques ou des cétones correspondants.
Réduction : Formation des alcools ou des amines correspondants.
Substitution : Formation de dérivés benzylidènes substitués
Applications De Recherche Scientifique
Neuroprotective Effects
Cognitive Enhancement
GTS-21 has been shown to enhance memory and cognitive function. Studies indicate that it may improve synaptic plasticity and cognitive performance in animal models, making it a candidate for treating cognitive impairments associated with conditions like Alzheimer's disease and schizophrenia .
Parkinson's Disease
Research has demonstrated that this compound exhibits neuroprotective properties in models of Parkinson's disease. It reduces microglial activation and pro-inflammatory cytokine production, which are critical in the pathogenesis of neurodegeneration. In MPTP-induced models, this compound improved locomotor activity and reduced dopaminergic neuronal cell death .
Anti-Inflammatory Properties
This compound has been identified as having significant anti-inflammatory effects. It inhibits key inflammatory pathways, including PI3K/Akt and NF-κB signaling, while enhancing pathways associated with anti-inflammatory responses such as AMPK and Nrf2. This mechanism suggests its potential use in treating inflammatory diseases .
Metabolic Disorders
Diabetes Management
this compound has been investigated for its effects on diabetes-induced complications. In db/db mouse models, it significantly reduced renal injury markers (KIM-1 and NGAL) and improved glycemic control through mechanisms involving α7nAChR and GLP-1 receptor stimulation. These findings indicate its potential role in managing diabetic nephropathy .
Radiation-Induced Lung Injury
This compound has shown promise in reducing lung injury caused by radiation therapy in cancer patients. Studies revealed that treatment with this compound resulted in lower fibrosis scores compared to controls, indicating a protective effect against radiation-induced damage .
Muscle Inflammation
Recent research suggests that this compound may mitigate muscle inflammation and loss associated with aging or chronic diseases. It was found to attenuate the loss of body mass and muscle function by modulating inflammatory responses at the neuromuscular junction .
Table 1: Summary of this compound Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Neuroprotection | α7nAChR activation | Enhances cognition; reduces neuronal death in PD |
Anti-inflammatory effects | Inhibition of PI3K/Akt, NF-κB; activation of Nrf2 | Decreases pro-inflammatory cytokines |
Diabetes management | Stimulation of GLP-1 secretion | Improves renal function; reduces hyperglycemia |
Radiation-induced lung injury | Modulation of inflammatory pathways | Lowers fibrosis scores post-radiation |
Muscle inflammation | Reduces systemic inflammation | Preserves muscle mass and function |
Table 2: Case Studies on this compound
Mécanisme D'action
3-(2,4-Dimethoxybenzylidene)-anabaseine exerts its effects by binding to the alpha-7 nicotinic acetylcholine receptors. This binding leads to the activation of these receptors, resulting in the release of neurotransmitters such as gamma-aminobutyric acid (GABA). The activation of alpha-7 nicotinic acetylcholine receptors has been shown to have neuroprotective effects and improve cognitive function .
Comparaison Avec Des Composés Similaires
La 3-(2,4-diméthoxybenzylidène)-anabaseine est comparée à d'autres composés similaires tels que :
Anabaseine : Le produit naturel dont est dérivée la DMXB-A. L'anabaseine agit également sur les récepteurs nicotiniques de l'acétylcholine mais est moins sélective.
GTS-21 : Un autre dérivé de l'anabaseine, similaire à la DMXB-A, mais avec des propriétés pharmacocinétiques différentes.
EVP-6124 (encenicline) : Un agoniste sélectif du récepteur nicotinique de l'acétylcholine alpha-7 avec des effets cognitifs potentiels .
La particularité de la 3-(2,4-diméthoxybenzylidène)-anabaseine réside dans son activité d'agoniste partiel au niveau des récepteurs nicotiniques de l'acétylcholine alpha-7, qui lui permet de moduler l'activité du récepteur sans provoquer une stimulation excessive, réduisant ainsi le risque d'effets secondaires .
Activité Biologique
GTS-21, also known as DMBX-A, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) that has garnered attention for its potential therapeutic applications in various conditions, including neurodegenerative diseases, diabetes, and acute lung injury. This article explores the biological activity of this compound, focusing on its anti-inflammatory, neuroprotective, and metabolic effects, supported by data tables and case studies.
Anti-Inflammatory Effects
This compound has been shown to exert significant anti-inflammatory effects in various models. A study demonstrated that this compound reduced microglial activation and the production of pro-inflammatory markers in LPS-injected mouse brains. Specifically, it decreased levels of nitric oxide (NO), TNF-α, IL-1β, and IL-6 while increasing TGF-β levels in LPS-stimulated BV2 microglial cells .
Key Findings:
- Reduction in Pro-inflammatory Cytokines:
- TNF-α: Decreased
- IL-1β: Decreased
- IL-6: Decreased
- TGF-β: Increased
Cytokine | Control Levels | This compound Treated Levels |
---|---|---|
TNF-α | High | Low |
IL-1β | High | Low |
IL-6 | High | Low |
TGF-β | Low | High |
This compound also inhibited the phosphorylation of Akt and NF-κB, which are critical in pro-inflammatory signaling pathways, while enhancing AMPK phosphorylation .
Neuroprotective Effects
This compound's neuroprotective properties have been evaluated in models of neurodegeneration. In MPTP-induced Parkinson's disease models, this compound was found to inhibit microglial activation and reduce the expression of pro-inflammatory markers in the substantia nigra and striatum regions of the brain .
Mechanisms Involved:
- Inhibition of reactive oxygen species (ROS) production.
- Activation of Nrf2/ARE signaling pathways leading to increased antioxidant enzyme expression (e.g., HO-1, NQO1).
Metabolic Effects
Recent studies have indicated that this compound may improve glycemic control and attenuate diabetic nephropathy (DN) in db/db mouse models. The compound was shown to significantly reduce plasma and renal injury biomarkers such as KIM-1 and NGAL .
Key Findings:
- Histological Changes: this compound reduced glomerular mesangial matrix area in db/db mice.
Parameter | Control (db/+) | db/db Vehicle | This compound Treated |
---|---|---|---|
KIM-1 Levels | Low | High | Moderate |
NGAL Levels | Low | High | Moderate |
Mesangial Area | Normal | Enlarged | Reduced |
Case Studies
- Neuroprotection in Parkinson's Disease:
- Diabetes-Induced Kidney Injury:
Propriétés
IUPAC Name |
3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16/h3,6-9,11-13H,4-5,10H2,1-2H3/b15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYWXZCFYPVCNQ-RVDMUPIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027513 | |
Record name | GTS-21 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Auditory sensory gating, a biological measurement of the ability to suppress the evoked response to the second of two auditory stimuli, is diminished in people with schizophrenia. Deficits in sensory gating are associated with attentional impairment, and may contribute to cognitive symptoms and perceptual disturbances. This inhibitory process, which involves the alpha(7) nicotinic receptor mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons, represents a potential new target for therapeutic intervention in schizophrenia. GTS-21 is an orally active alpha-7 nicotinic acetylcholine (nACh) receptor agonist. | |
Record name | GTS-21 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05708 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
148372-04-7 | |
Record name | (3E)-3-[(2,4-Dimethoxyphenyl)methylene]-3,4,5,6-tetrahydro-2,3′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148372-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GTS-21 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148372047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GTS-21 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05708 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GTS-21 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GTS-21 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S399XDN2K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.